1-Diphenylamino-3-piperazin-1-yl-propan-2-ol

Sigma-1 receptor Dopamine transporter Selectivity ratio

1-Diphenylamino-3-piperazin-1-yl-propan-2-ol (CAS 1171934-61-4, molecular formula C19H25N3O, MW 311.4) is a synthetic small molecule belonging to the diphenylamino-piperazine-propanol class. It was originally characterized as compound 24 in a foundational structure–activity relationship (SAR) study of rimcazole analogues, where it demonstrated a unique pharmacological profile distinct from both its parent compound rimcazole and its more potent N-phenylpropyl derivative (compound.

Molecular Formula C19H25N3O
Molecular Weight 311.4 g/mol
Cat. No. B12854729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Diphenylamino-3-piperazin-1-yl-propan-2-ol
Molecular FormulaC19H25N3O
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC(CN(C2=CC=CC=C2)C3=CC=CC=C3)O
InChIInChI=1S/C19H25N3O/c23-19(15-21-13-11-20-12-14-21)16-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20,23H,11-16H2
InChIKeySZIQNAJQOJWDCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Diphenylamino-3-piperazin-1-yl-propan-2-ol (CAS 1171934-61-4): A Differentiated Rimcazole Analog Sigma-1/DAT Ligand for Neuropharmacology Research Procurement


1-Diphenylamino-3-piperazin-1-yl-propan-2-ol (CAS 1171934-61-4, molecular formula C19H25N3O, MW 311.4) is a synthetic small molecule belonging to the diphenylamino-piperazine-propanol class. It was originally characterized as compound 24 in a foundational structure–activity relationship (SAR) study of rimcazole analogues, where it demonstrated a unique pharmacological profile distinct from both its parent compound rimcazole and its more potent N-phenylpropyl derivative (compound 25) [1]. The compound combines a diphenylamino moiety with an unsubstituted terminal piperazine nitrogen, providing a versatile scaffold for further derivatization while exhibiting a notable sigma-1 receptor preference over the dopamine transporter (DAT) that is inverted relative to rimcazole [1].

Sigma-1-preferring ligand for receptor signaling studies with distinct DAT interaction context vs rimcazole-class compounds
Free piperazine NH scaffold enables derivatization workflows for focused library synthesis and SAR exploration
Diphenylamino-propanol chemotype with reported selectivity context distinct from carbazole-based rimcazole analogues

Why 1-Diphenylamino-3-piperazin-1-yl-propan-2-ol Cannot Be Interchanged with Rimcazole or Other In-Class Piperazine-Propanol Ligands


In-class substitution within the rimcazole-analogue series is rendered unreliable by the profound pharmacological divergence arising from minor structural modifications. Replacing the planar carbazole ring system of rimcazole with the freely rotating diphenylamino moiety (as in the target compound) causes a 4-fold reduction in dopamine transporter (DAT) binding affinity but simultaneously yields a 6.6-fold enhancement in sigma-1 receptor affinity, completely inverting the sigma-1/DAT selectivity ratio [1]. Further modification at the terminal piperazine nitrogen—adding an N-phenylpropyl group to produce compound 25—dramatically potentiates DAT binding by over 13-fold (from Ki = 813 nM to Ki = 61.0 nM) while also improving sigma-1 affinity [1]. These steep SAR gradients mean that seemingly similar analogues within this chemical series are not pharmacologically interchangeable; procurement must be guided by the precise structural identity and its attendant quantitative binding profile to ensure experimental reproducibility and target engagement validity [1].

This Compound
Diphenylamino scaffold with unsubstituted piperazine; sigma-1-preferring selectivity context
Not Interchangeable with Rimcazole
Carbazole-to-diphenylamino substitution may invert sigma-1/DAT selectivity profile; binding context may shift
This Compound
Free terminal piperazine NH available for derivatization; moderate DAT binding context
Not Interchangeable with N-Phenylpropyl Derivative 25
N-substitution at terminal piperazine may shift DAT binding context significantly; derivatization handle unavailable
This Compound
Structurally characterized sigma-1/DAT dual ligand within rimcazole-analogue series
Not Interchangeable with Other Piperazine-Propanol Ligands
Steep SAR gradients within this chemical class limit direct substitution; binding profile may not transfer across analogues

1-Diphenylamino-3-piperazin-1-yl-propan-2-ol: Quantitative Comparative Evidence Against Rimcazole and N-Phenylpropyl Derivative 25


Sigma-1/DAT Selectivity Reversal Relative to Rimcazole Defines Unique Polypharmacology

The target compound (24) exhibits a sigma-1/DAT Ki ratio of 0.17, indicating a ~5.9-fold binding preference for sigma-1 receptors over the dopamine transporter. This selectivity profile is inverted compared to rimcazole (ratio = 4.05, ~4-fold DAT preference) and entirely distinct from GBR 12909 (ratio ≈ 0.003, highly DAT-selective). Among structurally characterized rimcazole analogues, compound 24 is uniquely sigma-1-preferring [1].

Sigma-1/DAT Selectivity Reversal
Head-to-head
Sigma-1/DAT Ki ratio: 0.17 (target) vs 4.05 (rimcazole)
Supports sigma-1 signaling studies with distinct DAT interaction context; selectivity profile inverted vs rimcazole
Reported ~24-fold ratio difference; [3H]pentazocine and [3H]WIN 35,428 displacement assays
Sigma-1 receptor Dopamine transporter Selectivity ratio

Enhanced Sigma-1 Receptor Affinity: 6.6-Fold Greater Binding Than Rimcazole

Replacement of the carbazole ring of rimcazole with a freely rotating diphenylamino group increases sigma-1 receptor affinity by 6.6-fold. The target compound (24) binds sigma-1 with Ki = 138 nM versus rimcazole's Ki = 908 nM, as measured by [3H]pentazocine displacement in the same assay system [1].

Sigma-1 Receptor Affinity
Head-to-head
Ki = 138 nM (sigma-1)
Supports sigma-1 binding studies with higher reported affinity vs rimcazole (Ki = 908 nM)
6.6-fold difference; [3H]pentazocine displacement; averages of 2-3 experiments in duplicate
Sigma-1 receptor Binding affinity Rimcazole analog

Reduced Dopamine Transporter Affinity: 4-Fold Weaker DAT Binding Than Rimcazole Enables Cleaner Sigma-1 Probing

The target compound (24) demonstrates a 4-fold reduction in DAT binding affinity compared to rimcazole (Ki = 813 nM vs. 224 nM) and a 13.3-fold reduction versus the highly potent N-phenylpropyl derivative 25 (Ki = 61.0 nM), as determined by [3H]WIN 35,428 displacement in rat caudate-putamen under identical assay conditions [1]. This attenuated DAT affinity, combined with enhanced sigma-1 binding, defines a pharmacologically distinct tool compound.

DAT Binding Affinity
Head-to-head
Ki = 813 nM (DAT); rimcazole Ki = 224 nM; derivative 25 Ki = 61.0 nM
May support sigma-1 studies with lower DAT co-engagement context vs rimcazole and derivative 25
[3H]WIN 35,428 displacement in rat caudate-putamen; values are averages of 2-3 experiments in duplicate
Dopamine transporter DAT binding Rimcazole analog

Unsubstituted Terminal Piperazine Nitrogen as a Synthetic Handle for Derivatization and SAR Expansion

The target compound bears an unsubstituted terminal piperazine nitrogen, enabling direct further functionalization. This was demonstrated in the original SAR study: acylation of compound 24 with 3-phenylpropionyl chloride followed by LAH reduction yielded the N-phenylpropyl derivative 25 in 70% yield over two steps, while the synthesis of compound 24 from the diphenylamino-propanol intermediate 21 and 2,6-dimethylpiperazine proceeded in 41% yield [1]. This free amine handle is absent in both rimcazole (where the terminal nitrogen is within a dimethylpiperazine ring) and compound 25 (already occupied by an N-phenylpropyl group), making compound 24 the sole member of this characterized series suitable for direct library expansion.

Synthetic Derivatization Handle
Reported
Free terminal piperazine NH; derivatization to compound 25 in 70% yield (two steps)
Supports focused library synthesis via N-functionalization; derivatizable scaffold unavailable in rimcazole or derivative 25
Acylation with 3-phenylpropionyl chloride followed by LAH reduction; synthesis of target in 41% yield from intermediate 21
Medicinal chemistry Scaffold derivatization Piperazine

Negligible Norepinephrine Transporter (NET) Affinity: A Class-Wide Selectivity Feature Verified Across Structurally Diverse Analogues

Across all rimcazole analogues evaluated—spanning carbazole and diphenylamino scaffolds, with and without N-phenylpropyl substitution—none demonstrated measurable binding affinity at the norepinephrine transporter (NET) below the cutoff of Ki > 1.3 µM [1]. This class-level finding, supported by the absence of a significant correlation between log Ki values for DAT and NET binding (r² = 0.2006; p = 0.14), provides strong evidence that the target compound (24) also lacks meaningful NET engagement, distinguishing it from non-selective monoamine transporter ligands that carry noradrenergic liabilities [1].

NET Binding Context
Class-level
Class-wide NET Ki > 1.3 µM; no significant DAT-NET correlation (r² = 0.2006, p = 0.14)
Class-level NET binding context suggests low noradrenergic interaction; compound-specific data to verify
Inferred from rimcazole-analogue class data; all analogues tested showed NET Ki above 1.3 µM cutoff
Norepinephrine transporter Selectivity Rimcazole analogs

Optimal Research Application Scenarios for Procuring 1-Diphenylamino-3-piperazin-1-yl-propan-2-ol Based on Its Differentiated Pharmacological Profile


Investigating the Functional Interplay Between Sigma-1 Receptors and the Dopamine Transporter

The uniquely inverted sigma-1/DAT selectivity profile of compound 24 (sigma-1/DAT ratio = 0.17) makes it an ideal tool for dissecting the functional crosstalk between sigma-1 receptors and the dopamine transporter in neurobiological models of psychostimulant action and neuroprotection [1]. Unlike rimcazole, which preferentially engages DAT, and GBR 12909, which is overwhelmingly DAT-selective, compound 24 provides robust sigma-1 occupancy at concentrations that produce only modest DAT binding, enabling cleaner pharmacological isolation of sigma-1-mediated effects [1].

Medicinal Chemistry Lead Optimization via Piperazine N-Functionalization for Focused Library Synthesis

The free secondary amine on the terminal piperazine ring of compound 24 serves as a direct synthetic handle for N-alkylation, acylation, or sulfonylation chemistry, enabling rapid parallel synthesis of focused analogue libraries [1]. This derivatizable scaffold is unavailable in both rimcazole (dimethyl-substituted piperazine) and the N-phenylpropyl analogue 25 (fully substituted), positioning compound 24 as the strategic starting material for SAR campaigns targeting sigma-1/DAT dual pharmacology [1].

Sigma-1 Receptor Radioligand Development with Reduced DAT Cross-Reactivity

The 6.6-fold gain in sigma-1 affinity over rimcazole (Ki = 138 nM vs. 908 nM), combined with the 4-fold attenuation of DAT binding, positions compound 24 as a promising lead template for developing sigma-1-selective radiotracers or fluorescent probes [1]. Its free piperazine nitrogen additionally permits conjugation of reporter groups (fluorophores, biotin, or chelators) without sacrificing the core pharmacophore, a synthetic advantage not shared by more substituted analogues [1].

Application
Selection Property
Validation Focus
Sigma-1/DAT crosstalk signaling studies
Sigma-1-preferring binding profile with reduced DAT co-engagement context
Sigma-1 vs DAT occupancy context in neurobiological models
Focused piperazine library synthesis
Free terminal piperazine NH as a derivatizable scaffold handle
N-functionalization scope and SAR exploration at piperazine nitrogen
Sigma-1 probe development research
Sigma-1 affinity with lower DAT cross-reactivity context for reporter conjugation
Conjugation chemistry at free piperazine NH and binding validation
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